
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is a heterocyclic compound characterized by the presence of a pyran ring with formyl and dibutylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran typically involves the thiylation of 2-formyl-2,3-dihydro-4H-pyran. One common method includes the reaction of 2-formyl-2,3-dihydro-4H-pyran with dibutyl disulfide in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the dibutylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Silver oxide in an alkaline medium is commonly used for the oxidation of the formyl group.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibutylthio-2,3-dihydro-4H-pyran-2-carboxylic acid.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran and its derivatives involves interactions with various molecular targets. For instance, its derivatives can inhibit DNA synthesis by interacting with DNA and related enzymes . The presence of the formyl group allows for the formation of Schiff bases with primary amines, which can further interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-2,5-dimethoxy-2,3-dihydro-4H-pyran: Similar structure but with methoxy groups instead of dibutylthio groups.
2-Formyl-2,5-diethoxy-2,3-dihydro-4H-pyran: Contains ethoxy groups instead of dibutylthio groups.
Uniqueness
2-Formyl-2,5-dibutylthio-2,3-dihydro-4H-pyran is unique due to the presence of dibutylthio groups, which impart distinct chemical properties and reactivity compared to its methoxy and ethoxy analogs. These differences can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
33532-16-0 |
|---|---|
Molecular Formula |
C14H24O2S2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2,5-bis(butylsulfanyl)-3,4-dihydropyran-2-carbaldehyde |
InChI |
InChI=1S/C14H24O2S2/c1-3-5-9-17-13-7-8-14(12-15,16-11-13)18-10-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZEYCVTHRVDUVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=COC(CC1)(C=O)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


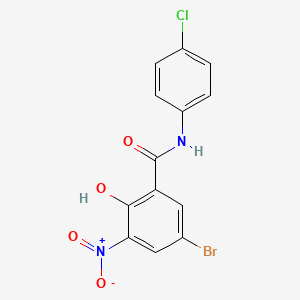
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

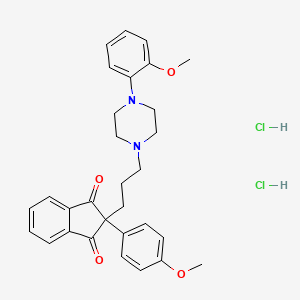

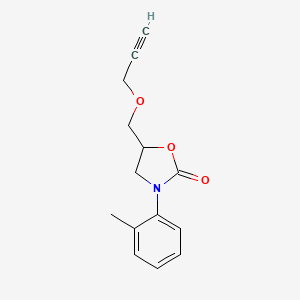
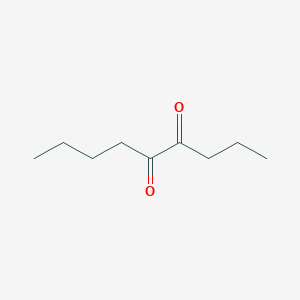
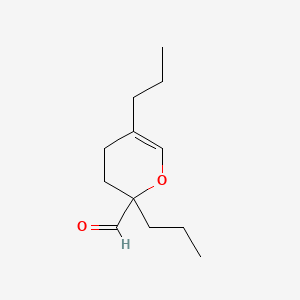
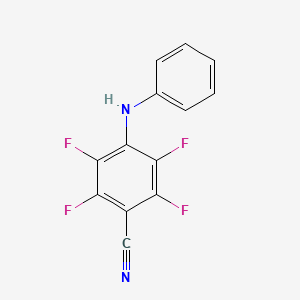
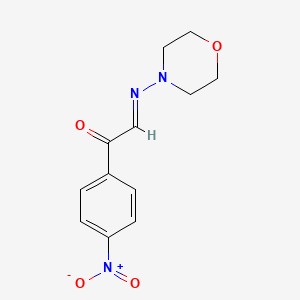
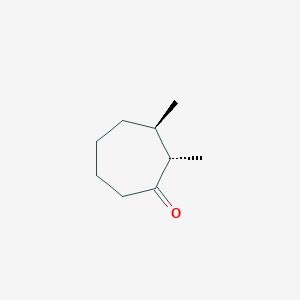
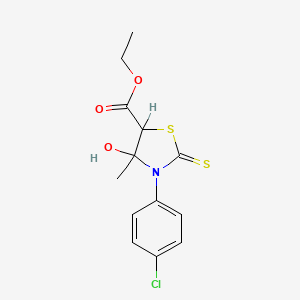
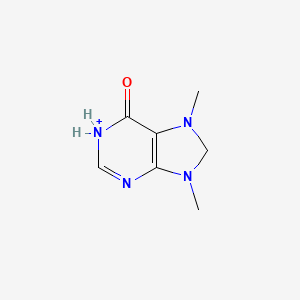
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
